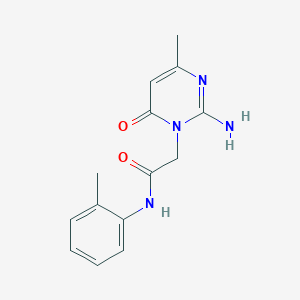![molecular formula C15H8BrCl2N3O2 B6491363 2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891132-63-1](/img/structure/B6491363.png)
2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C13H8BrCl2NO . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The molecule contains a bromo group, a dichlorophenyl group, an oxadiazol group, and a benzamide group .Applications De Recherche Scientifique
2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has been widely studied for its potential applications in the field of chemistry and biochemistry. It has been used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and indoles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organobromine compound that is used as a reagent in the synthesis of various heterocyclic compounds. It acts as a nucleophile and reacts with electrophiles, such as halogens, to form covalent bonds. The reaction proceeds via a nucleophilic substitution mechanism, in which the bromine atom of this compound is replaced by the electrophile.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in the field of biochemistry and physiology. It has been found to inhibit the growth of various bacteria and fungi. In addition, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful reagent for the synthesis of various heterocyclic compounds and other organic compounds. It has the advantage of being relatively stable and easy to handle. However, it is volatile and should be handled with care to avoid exposure to the skin and eyes. In addition, this compound is corrosive and should not be stored in metal containers.
Orientations Futures
Future research on 2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide could focus on its potential applications in the field of biochemistry and physiology. For example, further research could be conducted to investigate the potential anti-cancer and anti-viral effects of this compound. In addition, further research could be conducted to investigate the potential toxicity of this compound and its potential interactions with other drugs. Finally, further research could be conducted to investigate the potential uses of this compound in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds.
Méthodes De Synthèse
2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is synthesized by the reaction of 2,5-dichlorobenzamide with bromine in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-50°C. The reaction is usually complete in about 1-2 hours and yields a white solid product.
Safety and Hazards
While specific safety and hazard information for “2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is not available, it is generally recommended to handle chemical compounds with care. For example, in case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propriétés
IUPAC Name |
2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2N3O2/c16-11-4-2-1-3-9(11)13(22)19-15-21-20-14(23-15)10-7-8(17)5-6-12(10)18/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJDWVQMYROXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide](/img/structure/B6491283.png)
![3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491291.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6491311.png)
![2-(2,4-dichlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B6491318.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6491325.png)
![4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491330.png)
![5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6491333.png)
![3-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6491341.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491346.png)
![2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6491351.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B6491362.png)
![4-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491371.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B6491379.png)